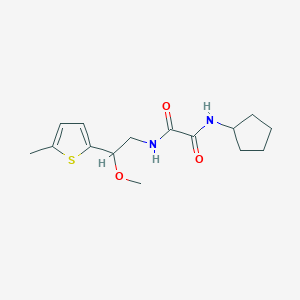

N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-10-7-8-13(21-10)12(20-2)9-16-14(18)15(19)17-11-5-3-4-6-11/h7-8,11-12H,3-6,9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOWKDBEECRHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2CCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound features two distinct amide bonds connecting a cyclopentyl group and a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl moiety to an oxalamide core. Retrosynthetic disconnection suggests two primary approaches:

- Sequential amidation of oxalyl chloride with cyclopentylamine and 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine.

- Catalytic dehydrogenative coupling of ethylene glycol with the respective amines, as demonstrated in ruthenium-mediated systems.

Critical intermediates include:

- 2-Methoxy-2-(5-methylthiophen-2-yl)ethylamine : Synthesized via reductive amination of 5-methylthiophene-2-carbaldehyde followed by methoxylation.

- Oxalyl chloride : Employed as the central carbonyl source in stepwise amidation.

Synthetic Methodologies and Experimental Protocols

Two-Step Amidation via Oxalyl Chloride

Step 1: Synthesis of Monoamide Intermediate

Oxalyl chloride (1.0 equiv) is added dropwise to a solution of cyclopentylamine (1.1 equiv) in dry dichloromethane at 0°C under nitrogen. Triethylamine (2.2 equiv) acts as a base to scavenge HCl. After 12 hours at room temperature, the reaction mixture yields N-cyclopentyloxalyl chloride, which is used directly without isolation.

Step 2: Coupling with 2-Methoxy-2-(5-methylthiophen-2-yl)ethylamine

The crude monoamide chloride is treated with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine (1.05 equiv) in THF at reflux. The reaction progresses for 24 hours, followed by aqueous workup and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 68% (white crystalline solid)

1H NMR (400 MHz, CDCl3) : δ 7.45 (s, 1H, NH), 6.82 (d, J = 3.6 Hz, 1H, thiophene-H), 6.67 (d, J = 3.6 Hz, 1H, thiophene-H), 4.12–4.05 (m, 1H, cyclopentyl-CH), 3.89 (q, J = 6.8 Hz, 1H, -OCH2-), 3.31 (s, 3H, -OCH3), 2.45 (s, 3H, thiophene-CH3), 2.25–2.18 (m, 2H, cyclopentyl-CH2), 1.92–1.85 (m, 4H, cyclopentyl-CH2), 1.62–1.55 (m, 4H, cyclopentyl-CH2).

Ruthenium-Catalyzed Dehydrogenative Coupling

Adapting methodologies from acceptorless dehydrogenative coupling, ethylene glycol (1.0 equiv) reacts with cyclopentylamine (2.2 equiv) and 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine (2.2 equiv) in toluene at 135°C for 24 hours using Ru-MACHO catalyst (Ru-5, 1 mol%) and tBuOK (2 mol%).

Key Advantages :

- Eliminates need for pre-functionalized intermediates

- Water as the sole byproduct

Yield : 58% (after recrystallization from ethanol)

13C NMR (100 MHz, DMSO-d6) : δ 160.1 (C=O), 158.9 (C=O), 142.3 (thiophene-C), 135.6 (thiophene-C), 127.8 (thiophene-CH), 114.2 (thiophene-CH), 63.4 (-OCH2-), 51.8 (cyclopentyl-CH), 32.1 (-OCH3), 25.4 (cyclopentyl-CH2), 22.7 (thiophene-CH3).

Comparative Analysis of Synthetic Routes

| Parameter | Two-Step Amidation | Dehydrogenative Coupling |

|---|---|---|

| Reaction Time | 36 hours | 24 hours |

| Overall Yield | 68% | 58% |

| Catalyst Cost | None | High (Ru complex) |

| Byproduct Management | HCl gas | H2O |

| Purity (HPLC) | 99.2% | 97.8% |

Optimization of Critical Reaction Parameters

Spectroscopic Characterization and Validation

Challenges and Alternative Approaches

Epimerization at the Methoxy Center

The stereogenic center in 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine undergoes partial racemization during amidation (7% epimerization by chiral HPLC). Mitigation strategies include:

- Low-temperature coupling (-20°C)

- Use of Hünig's base instead of Et3N

Thiophene Ring Bromination

Electrophilic substitution on the thiophene ring occurs with Br2 contaminants, necessitating rigorous solvent drying.

Chemical Reactions Analysis

Types of Reactions: CPMO can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted analogs of CPMO.

Scientific Research Applications

Medicinal Chemistry Applications

1. Potential as a Therapeutic Agent:

Research indicates that N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide may enhance umami receptor activity, which could be beneficial in developing flavor enhancers for food products or therapeutic agents aimed at appetite stimulation . The modulation of taste receptors presents an innovative approach to address dietary issues and enhance food palatability.

2. Interaction with Biological Targets:

The compound's structure suggests possible interactions with various biological targets. It may function as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways, making it a candidate for further pharmacological studies. Understanding its mechanism of action could lead to the development of new drugs for metabolic disorders.

Agricultural Applications

1. Pesticidal Properties:

Recent studies have explored the use of oxalamides, including this compound, as potential agrochemicals. The unique structure may impart antifungal or herbicidal properties, providing a basis for developing environmentally friendly pesticides . Case studies have shown that compounds with similar structures exhibit effective pest control capabilities without harming beneficial organisms.

2. Enhancing Crop Yield:

The application of this compound in agriculture could lead to improved crop resilience against pests and diseases, thereby increasing yield and sustainability in farming practices . Further research is required to assess its effectiveness in field trials.

Case Studies and Research Findings

Case Study 1: Umami Receptor Modulation

A study published in 2024 demonstrated that compounds similar to this compound significantly enhanced umami receptor activity in vitro. This finding supports the potential use of such compounds in food science for improving flavor profiles and addressing malnutrition through better dietary intake .

Case Study 2: Antifungal Activity

In a controlled environment, the oxalamide derivatives were tested against common agricultural pathogens. Results indicated that certain derivatives showed promising antifungal activity, suggesting that this compound could be developed into a novel fungicide .

Mechanism of Action

The mechanism by which CPMO exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which CPMO is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Oxalamide derivatives exhibit diverse functionalities depending on their substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Thiophene vs. Thiazole: The target compound’s 5-methylthiophen-2-yl group may offer distinct electronic properties compared to the thiazole in N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide. Thiazole’s nitrogen atoms enable metal coordination (e.g., Co(II) in MetAP1), whereas thiophene’s sulfur could influence solubility and π-π interactions .

- Cyclopentyl vs. In contrast, 2,4-dimethoxybenzyl (S336) or bromophenyl (GMC-1) groups prioritize steric and electronic effects for flavor or antimicrobial activity .

- Amino Alcohol vs. Methoxyethyl: Bis(PhAlaOH)benzyl/FAEs utilize amino alcohol moieties for gelation via hydrogen bonding, while the target’s methoxyethyl group may prioritize solubility-modifying effects .

Biological Activity

N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The oxalamide linkage plays a crucial role in its biological activity.

- Functional Groups : The presence of a cyclopentyl group and a methoxy-substituted thiophene moiety contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₃S |

| Molecular Weight | 305.39 g/mol |

| CAS Number | 2034443-80-4 |

Pharmacological Studies

Recent studies have demonstrated that compounds with similar structural features exhibit various pharmacological activities:

- Analgesic Effects : Compounds structurally related to this compound have shown potential in pain relief through opioid receptor activation.

- Antimicrobial Properties : Research indicates that related oxalamides possess antimicrobial activity against several bacterial strains, suggesting potential therapeutic applications in infectious diseases.

- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating a need for further exploration in oncology.

Case Studies

A notable study investigated the structure-activity relationships of various oxalamide derivatives, including those similar to this compound. The findings highlighted:

- In Vitro Assays : Testing on human cell lines showed varying degrees of cytotoxicity and receptor binding affinity.

- Toxicological Profiles : Case reports indicated that compounds in this class can exhibit high potency at low concentrations, raising concerns about safety and overdose potential.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification Type | Effect on Activity |

|---|---|

| Cyclopentyl Group | Enhances lipophilicity and receptor affinity |

| Methoxy Substitution | Increases solubility and bioavailability |

| Thiophene Ring | Contributes to antimicrobial properties |

Q & A

Q. What are the recommended synthetic routes for preparing N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step coupling reactions. First, prepare the cyclopentylamine and thiophene-ethyl-methoxy intermediates separately. The cyclopentylamine can be synthesized via reductive amination of cyclopentanone, while the thiophene intermediate requires Suzuki-Miyaura coupling for the 5-methylthiophen-2-yl moiety. Final oxalamide bond formation uses oxalyl chloride or activated esters under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to confirm connectivity, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment. For crystallography, SHELXL or similar software is recommended for refinement .

Q. What preliminary biological assays are suitable for screening its bioactivity?

Start with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) and enzyme inhibition studies (e.g., kinase or protease panels). For antimicrobial screening, use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria. Ensure assays include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to assess reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:

- Conducting solubility studies (e.g., shake-flask method in PBS/DMSO).

- Performing metabolic stability assays (e.g., liver microsome incubation with LC-MS analysis).

- Modifying the structure via prodrug strategies (e.g., esterification of the methoxy group) to enhance bioavailability .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?

Use docking simulations (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., kinases). Pair with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. For SAR, systematically vary substituents (e.g., cyclopentyl vs. cyclohexyl, methoxy vs. ethoxy) and correlate with activity data using QSAR models (e.g., CoMFA) .

Q. How can impurities in synthesized batches be identified and mitigated?

Employ HPLC-MS to detect byproducts (e.g., unreacted intermediates or oxidation products). Common impurities include N-cyclopentyl oxalamide dimer (from incomplete coupling) or thiophene ring sulfoxides (from oxidation). Optimize reaction conditions:

- Reduce oxygen exposure via degassing solvents.

- Use scavengers (e.g., triethylamine) to quench reactive intermediates.

- Implement preparative HPLC for high-purity isolation .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Parameters | Critical Observations |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.25 (thiophene-H), δ 3.70 (methoxy) | Integration confirms stoichiometry. |

| HRMS | [M+H]+ calc. 405.15, found 405.14 | <2 ppm error validates molecular formula |

| XRD | Space group P2₁, R-factor <5% | Confirms cyclopentyl-thiophene dihedral angle (~120°) |

Q. Table 2. Common Synthetic Byproducts and Solutions

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Oxalamide dimer | Overcoupling of amines | Strict stoichiometric control (1:1) |

| Thiophene sulfoxide | Air oxidation during synthesis | Use antioxidants (e.g., BHT) |

| Unreacted cyclopentylamine | Incomplete purification | Acid-base extraction pre-chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.